molecular formula C9H16O4S B1433107 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate CAS No. 1309366-15-1

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate

Cat. No.: B1433107
CAS No.: 1309366-15-1
M. Wt: 220.29 g/mol
InChI Key: MNPRXHRNZZNZQT-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol. It is a liquid at room temperature and has a melting point of 185.7°C. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s spirocyclic structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonate-binding enzymes, leading to changes in their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound may affect the glycolytic pathway by interacting with glycolytic enzymes, altering the production of ATP and other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall biological effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate typically involves the reaction of 5-oxaspiro[3.5]nonan-8-ol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with larger reaction vessels and continuous monitoring to maintain the quality and purity of the compound. The process may also involve purification steps, such as recrystallization or distillation, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 5-Oxaspiro[3.5]nonan-8-ol: This compound lacks the methanesulfonate group and has different chemical properties.

  • 5-Oxaspiro[3.5]nonan-8-yl acetate: This compound has an acetate group instead of a methanesulfonate group, leading to different reactivity and applications.

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRXHRNZZNZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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